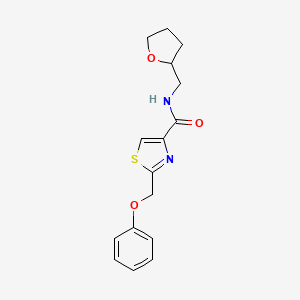![molecular formula C17H26ClN3O B7469752 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine](/img/structure/B7469752.png)
4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine is a chemical compound that has been extensively studied in scientific research for its various biochemical and physiological effects. This compound is also known as BRL-15572 and has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine involves the modulation of various neurotransmitter systems in the brain. This compound has been found to act as a selective antagonist at the 5-HT2C receptor, which is involved in the regulation of mood and anxiety. This antagonism leads to an increase in the release of dopamine and norepinephrine, which has been linked to the anxiolytic and antidepressant effects of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine.
Biochemical and Physiological Effects:
4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine has been found to have various biochemical and physiological effects. This compound has been shown to increase the release of dopamine and norepinephrine in the brain, which has been linked to its anxiolytic and antidepressant effects. Additionally, 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine has been found to decrease the activity of the HPA axis, which is involved in the stress response. This decrease in activity has been linked to the anxiolytic effects of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine in lab experiments include its high purity and reproducibility. Additionally, this compound has been extensively studied for its potential therapeutic applications, which makes it a valuable tool for studying the mechanisms of anxiety and depression. The limitations of using 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine in lab experiments include its potential toxicity and the need for specialized equipment and facilities for its synthesis and handling.
Orientations Futures
There are several future directions for the study of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine. One possible direction is the development of more selective and potent compounds that target the 5-HT2C receptor. Another direction is the investigation of the potential therapeutic applications of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the study of the biochemical and physiological effects of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine in animal models could provide valuable insights into the mechanisms of anxiety and depression.
Méthodes De Synthèse
The synthesis of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine involves the reaction of 4-(4-Chlorophenyl)piperazine with 3-bromopropylmorpholine in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product. This synthesis method has been extensively studied and optimized for its efficiency and reproducibility.
Applications De Recherche Scientifique
4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. This compound has been found to modulate the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This modulation has been linked to the anxiolytic and antidepressant effects of 4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine.
Propriétés
IUPAC Name |
4-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O/c18-16-2-4-17(5-3-16)21-10-8-19(9-11-21)6-1-7-20-12-14-22-15-13-20/h2-5H,1,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIOEVWNKYFXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCOCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(4-Methoxyphenyl)chromen-4-ylidene]amino]acetic acid;perchloric acid](/img/structure/B7469679.png)
![N-(4-bromo-2-fluorophenyl)-2-[4-fluoro-2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetamide](/img/structure/B7469693.png)
![4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline](/img/structure/B7469700.png)
![1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B7469705.png)
![7-phenyl-N~3~-(3-pyridylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7469709.png)


![[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7469731.png)
![10-(Pyrrolidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7469735.png)
![5-bromo-N-cyclopropyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7469738.png)

![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B7469748.png)
